2-(4-Pentylphenyl)ethanethiol
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Overview
Description
2-(4-Pentylphenyl)ethanethiol is an organic compound characterized by a thiol group attached to an ethane chain, which is further connected to a phenyl ring substituted with a pentyl group. This compound is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylphenyl)ethanethiol typically involves the following steps:
Starting Material: The process begins with 4-pentylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide.
Nucleophilic Substitution: The bromide undergoes nucleophilic substitution with thiourea to form the corresponding thiol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to reduce intermediates.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pentylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed by oxidation of the thiol group.
Sulfonic Acids: Formed by further oxidation.
Thioethers: Formed by nucleophilic substitution.
Scientific Research Applications
2-(4-Pentylphenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its role in drug development, particularly in cancer research.
Industry: Employed in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Pentylphenyl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethanethiol: Lacks the pentyl substitution on the phenyl ring.
4-Pentylphenol: Contains a hydroxyl group instead of a thiol group.
2-(4-Pentylphenyl)ethanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
2-(4-Pentylphenyl)ethanethiol is unique due to the presence of both a thiol group and a pentyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-pentylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20S/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h6-9,14H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOCTXQAODAHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.36 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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